

In-Depth Technical Guide: 5,6-Dimethoxypyridin-3-amine (CAS 79491-49-9)

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Compound of Interest

Compound Name: *5,6-Dimethoxypyridin-3-amine*

Cat. No.: *B1281223*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5,6-Dimethoxypyridin-3-amine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive public data on this specific compound, this guide synthesizes available information on its properties and presents a plausible, generalized synthetic approach and potential applications based on the chemistry of analogous structures.

Core Compound Data

5,6-Dimethoxypyridin-3-amine is a substituted pyridine derivative. Its structure, featuring methoxy and amino functional groups, makes it a valuable building block for the synthesis of more complex molecules, particularly in the context of developing new therapeutic agents.

Property	Value
CAS Number	79491-49-9
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂
Molecular Weight	154.17 g/mol
Appearance	Violet to brown powder
Purity	≥95% (as per typical supplier data)
Melting Point	60 - 63 °C
Boiling Point	248 °C

Safety and Handling

Hazard Statements:

- H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[[1](#)]
- H315: Causes skin irritation.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]
- H335: May cause respiratory irritation.[[1](#)]
- H373: May cause damage to organs through prolonged or repeated exposure.[[1](#)]

Precautionary Measures:

- P260: Do not breathe dust.[[1](#)]
- P264: Wash skin thoroughly after handling.[[1](#)]
- P270: Do not eat, drink or smoke when using this product.[[1](#)]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[1](#)]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

[1]

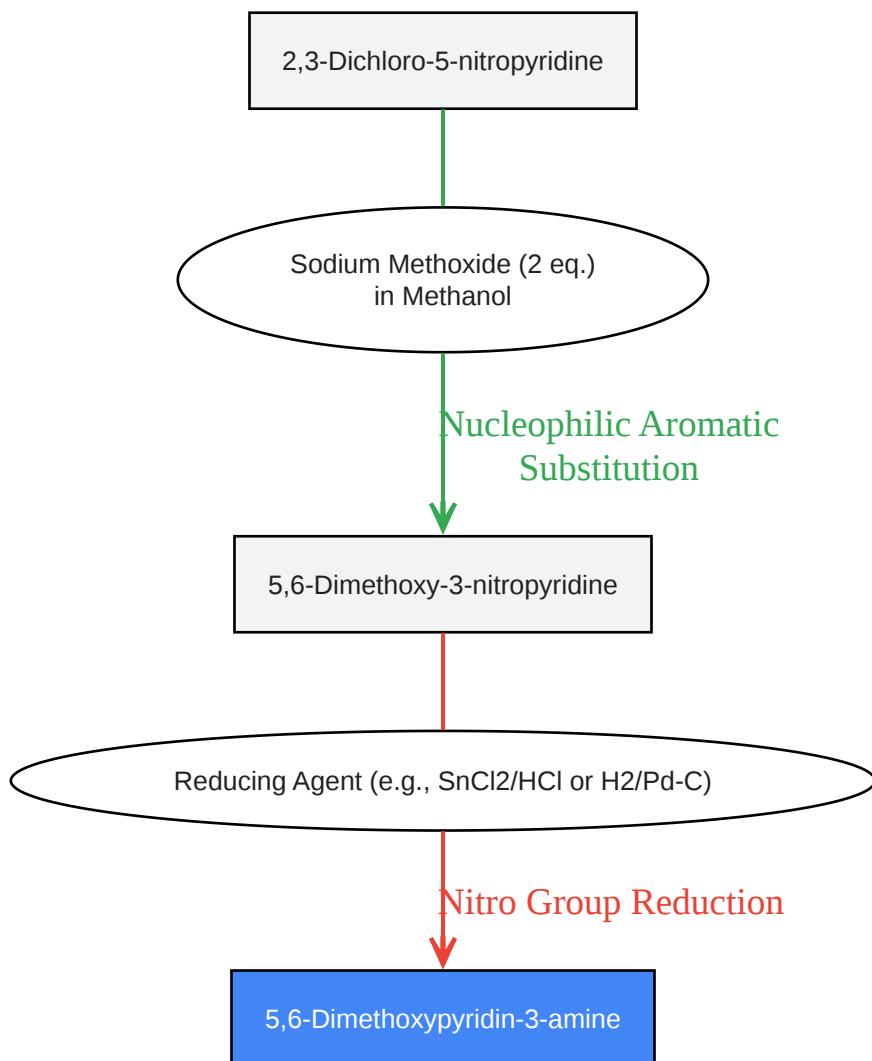
Potential Applications in Drug Discovery

While specific examples of marketed drugs containing the **5,6-Dimethoxypyridin-3-amine** moiety are not readily found in public literature, its structural features are pertinent to the development of various therapeutic agents. Substituted aminopyridines are key pharmacophores in many biologically active compounds, including kinase inhibitors. The pyridine ring can act as a scaffold that orients functional groups for optimal interaction with biological targets.

The methoxy groups on the pyridine ring can influence the compound's solubility, metabolic stability, and electronic properties, which are critical parameters in drug design. The amino group provides a reactive handle for further chemical modifications, allowing for the construction of diverse chemical libraries for screening against various biological targets.

Generalized Synthetic Workflow

The synthesis of **5,6-Dimethoxypyridin-3-amine** can be envisioned through a multi-step process starting from a readily available pyridine precursor. A plausible, though generalized, synthetic route is outlined below. This workflow is based on established synthetic methodologies for similar substituted pyridines.



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Caption: Generalized synthetic workflow for **5,6-Dimethoxypyridin-3-amine**.

Experimental Protocols

The following is a generalized, representative protocol for the synthesis of **5,6-Dimethoxypyridin-3-amine**. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified synthetic chemist.

Step 1: Synthesis of 5,6-Dimethoxy-3-nitropyridine

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-5-nitropyridine in anhydrous methanol.

- Reagent Addition: To this solution, add a solution of sodium methoxide (2.0 equivalents) in methanol dropwise at room temperature.
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Quench the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5,6-dimethoxy-3-nitropyridine.
- Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of **5,6-Dimethoxypyridin-3-amine**

- Reaction Setup: Dissolve the 5,6-dimethoxy-3-nitropyridine from Step 1 in a suitable solvent such as ethanol or concentrated hydrochloric acid in a round-bottom flask.
- Reagent Addition: Add a reducing agent, such as stannous chloride dihydrate (SnCl_2) in concentrated HCl, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
- Reaction Conditions: If using SnCl_2 , gently heat the reaction mixture. For catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.
- Work-up and Isolation:
 - For SnCl_2 reduction: Cool the reaction mixture and carefully neutralize it with a base (e.g., aqueous sodium hydroxide) to precipitate the product. Filter the solid, wash with water, and dry.
 - For catalytic hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purification: Recrystallize or purify the crude product by column chromatography to obtain pure **5,6-Dimethoxypyridin-3-amine**.

Conclusion

5,6-Dimethoxypyridin-3-amine is a valuable heterocyclic building block for organic synthesis and medicinal chemistry. While detailed studies on its biological activity and direct applications are not widely published, its structural motifs suggest potential for use in the development of novel therapeutic agents, particularly in areas where substituted aminopyridines have shown promise. The generalized synthetic protocol provided herein offers a viable route for its preparation in a laboratory setting, enabling further research into its chemical and biological properties.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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